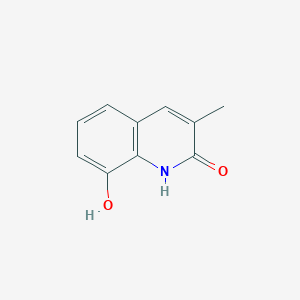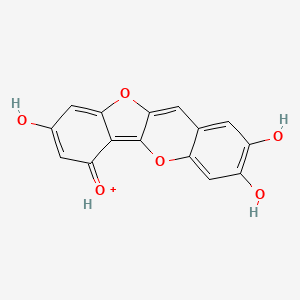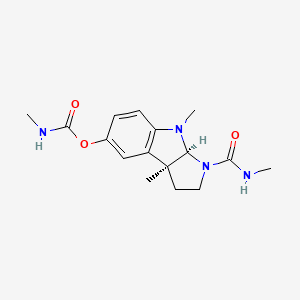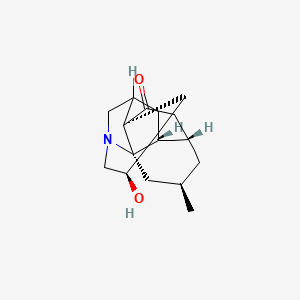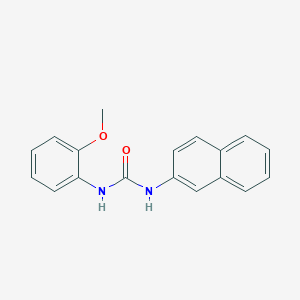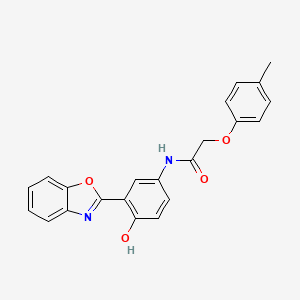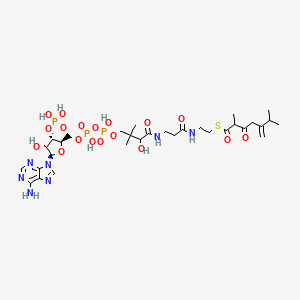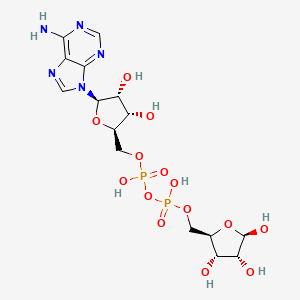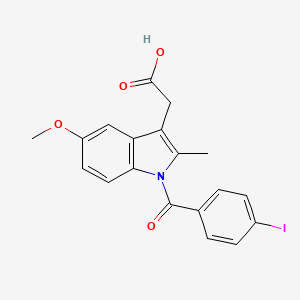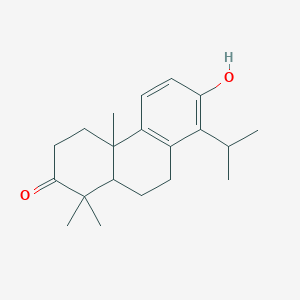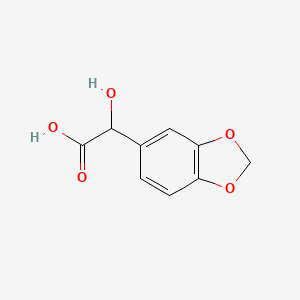
3,4-Methylenedioxymandelic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-Methylenedioxymandelic acid involves a reaction between glyoxylic acid and 1,2-methylenedioxybenzene, with sulfuric acid acting as a catalyst. Optimal conditions for this synthesis include a reaction temperature of 0-10℃, a sulfuric acid concentration of 17-18 mol/L, and a specific feeding ratio and reaction time to achieve high reaction efficiency and selectivity. The product is then characterized using various analytical techniques, including melting range, elemental analysis, HNMR, and IR spectra (W. Jianguo, 2009).
Molecular Structure Analysis
The structural parameters and thermodynamic properties of 3,4-Methylenedioxymandelic acid have been explored using the B3LYP method with 6–311++G** and cc–pVTZ basis sets. Vibrational frequencies were assigned and compared with FT-IR and FT-Raman data, providing insight into the molecular structure and energy levels of the compound. Important molecular orbital energies were evaluated, revealing a frontier orbital energy gap indicative of its chemical reactivity (V. Arjunan, L. Devi, S. Mohan, 2021).
Chemical Reactions and Properties
The chemical synthesis of 3,4-Methylenedioxymandelic acid involves condensation, hydrolysis, and decarboxylation reactions, utilizing 3,4-methylenedioxybenzaldehyde and malonic ester as materials. This synthesis approach has been noted for its cost-effectiveness and reduced environmental impact, making it suitable for industrial production (He Xiao-ying, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3,4-Methylenedioxymandelic acid has been explored in the context of chemical synthesis. One study detailed its preparation from glyoxylic acid and 1,2-methylenedioxybenzene, investigating reaction parameters like temperature, sulfuric acid concentration, and reaction time. The study also discussed the possible reaction mechanism and the role of sulfuric acid catalyst in this process (W. Jianguo, 2009).
Metabolic Studies
Research has also been conducted on the metabolism of various 3,4-methylenedioxy derivatives, including mandelic acid, in rats. These studies have revealed insights into how these compounds and their metabolites are excreted and processed in the body (J. Klungsøyr & R. Scheline, 2009).
Role in Stress Responses
There have been reports on the metabolic conversion of the 3,4-dihydroxyphenyl group into the 4-hydroxy-3-methoxyphenyl grouping, with findings indicating the presence of 4-hydroxy-3-methoxymandelic acid in urine as a metabolite of adrenaline and noradrenaline, particularly during stress (P. Smith & A. Bennett, 1958).
Preparation and Characterization in Other Compounds
The compound has been involved in the preparation of optically active 3-aryl-1,4-dioxaspiro[4,5]decanes and their 2-oxo-derivatives, with studies focusing on the signs of the experimentally observed Cotton effects (D. Neilson, U. Zakir & C. Scrimgeour, 1971).
In Solid-State Chemistry
A thermal and spectroscopic study focused on the 3,4-(methylenedioxy)cinnamate compounds of transition metals in the solid state, using trans-3,4-(methylenedioxy)cinnamic acid as a precursor. This study offered insights into the hydration water content, number of ligand coordinated to the metal, thermal behavior, and stability of these compounds (R. C. Andrade et al., 2014).
Enantiomeric Resolution Studies
In capillary zone electrophoresis, enantiomers of racemic 2-hydroxy acids, including 3,4-hydroxymandelic acid, were resolved, highlighting the effects of cyclodextrin, pH, and analyte shape on migration time and resolution (A. Nardi et al., 1993).
Impurity Profiling in MDMA Tablets
Though not directly related to 3,4-methylenedioxymandelic acid, studies have examined impurity profiles in MDMA tablets, where 3,4-methylenedioxyphenyl-2-propanone, a related compound, was identified as a common precursor in clandestine laboratories (F. Palhol et al., 2002).
Biotechnological Production
Engineering of microorganisms like Saccharomyces cerevisiae for the production of mandelic acid and derivatives, including 4-hydroxymandelic acid, has been a focus, demonstrating the potential of microbial fermentation for environmentally sustainable production (Mara Reifenrath & E. Boles, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJFRCEPFNVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950431 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxymandelic acid | |
CAS RN |
27738-46-1 | |
| Record name | 3′,4′-Methylenedioxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27738-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-(Methylenedioxy)mandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-1,3-benzodioxole-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-(METHYLENEDIOXY)MANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZYA58BQJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

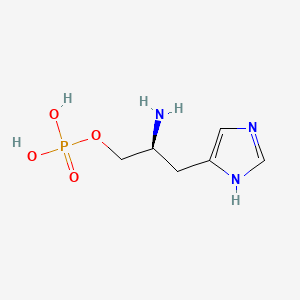
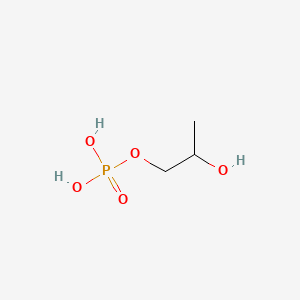
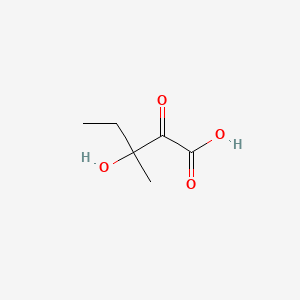
![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)
